molecular formula C8H11N5 B14190566 Cyanocyanamide;1-ethyl-2-methylimidazole CAS No. 833480-22-1

Cyanocyanamide;1-ethyl-2-methylimidazole

Cat. No.: B14190566
CAS No.: 833480-22-1
M. Wt: 177.21 g/mol
InChI Key: IYJPQQRBEFKTBF-UHFFFAOYSA-N
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Description

Cyanocyanamide;1-ethyl-2-methylimidazole is a compound that belongs to the class of imidazoles, which are heterocyclic compounds containing nitrogen atoms. Imidazoles are known for their wide range of applications in various fields, including pharmaceuticals, agrochemicals, and materials science. This compound is particularly interesting due to its unique chemical structure and properties, which make it useful in several scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyanocyanamide;1-ethyl-2-methylimidazole typically involves the cyclization of amido-nitriles. One common method is the nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization. This method allows for the inclusion of various functional groups, including aryl halides and aromatic heterocycles .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar cyclization methods. The reaction conditions are optimized to ensure high yield and purity, making the process efficient and cost-effective .

Chemical Reactions Analysis

Types of Reactions

Cyanocyanamide;1-ethyl-2-methylimidazole undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds .

Scientific Research Applications

Cyanocyanamide;1-ethyl-2-methylimidazole has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Cyanocyanamide;1-ethyl-2-methylimidazole involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or interact with DNA to exert its effects. The exact mechanism depends on the specific application and the molecular targets involved .

Comparison with Similar Compounds

Properties

CAS No.

833480-22-1

Molecular Formula

C8H11N5

Molecular Weight

177.21 g/mol

IUPAC Name

cyanocyanamide;1-ethyl-2-methylimidazole

InChI

InChI=1S/C6H10N2.C2HN3/c1-3-8-5-4-7-6(8)2;3-1-5-2-4/h4-5H,3H2,1-2H3;5H

InChI Key

IYJPQQRBEFKTBF-UHFFFAOYSA-N

Canonical SMILES

CCN1C=CN=C1C.C(#N)NC#N

Origin of Product

United States

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